molecular formula C12H15BrClNO2 B12289225 Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate CAS No. 100282-50-6

Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate

Cat. No.: B12289225
CAS No.: 100282-50-6
M. Wt: 320.61 g/mol
InChI Key: JHLZIGQUMOYEFJ-UHFFFAOYSA-N
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Description

Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a chlorophenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate typically involves the reaction of 4-(bromomethyl)-3-chlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

    Starting Materials: 4-(bromomethyl)-3-chlorophenol, tert-butyl chloroformate, triethylamine.

    Reaction Conditions: Anhydrous conditions, typically in a solvent such as dichloromethane, at room temperature.

    Procedure: The 4-(bromomethyl)-3-chlorophenol is dissolved in dichloromethane, and triethylamine is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as recrystallization or distillation to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in suitable solvents.

Major Products

    Nucleophilic Substitution: Substituted carbamates with various functional groups depending on the nucleophile used.

    Hydrolysis: 4-(bromomethyl)-3-chloroaniline and carbon dioxide.

    Oxidation: 4-(formyl)-3-chlorophenyl carbamate or 4-(carboxyl)-3-chlorophenyl carbamate.

Scientific Research Applications

Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for the synthesis of bioactive molecules.

    Material Science: It can be used in the preparation of functionalized polymers and materials with specific properties.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate involves its interaction with nucleophiles due to the presence of the electrophilic bromomethyl group. This interaction can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The carbamate group can also undergo hydrolysis, releasing the corresponding amine, which may interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-bromobutyl)carbamate
  • Tert-butyl (4-chloromethyl)phenylcarbamate
  • Tert-butyl (4-methylphenyl)carbamate

Uniqueness

Tert-butyl (4-(bromomethyl)-3-chlorophenyl)carbamate is unique due to the presence of both bromomethyl and chlorophenyl groups, which provide distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

CAS No.

100282-50-6

Molecular Formula

C12H15BrClNO2

Molecular Weight

320.61 g/mol

IUPAC Name

tert-butyl N-[4-(bromomethyl)-3-chlorophenyl]carbamate

InChI

InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-9-5-4-8(7-13)10(14)6-9/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

JHLZIGQUMOYEFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CBr)Cl

Origin of Product

United States

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